molecular formula C11H12O4 B11894480 6,7-Dihydroxy-4,4-dimethylchroman-2-one

6,7-Dihydroxy-4,4-dimethylchroman-2-one

Cat. No.: B11894480
M. Wt: 208.21 g/mol
InChI Key: LPJRRURANDDMME-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4,4-dimethylchroman-2-one is a compound belonging to the chromanone family. Chromanones are bicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions and two methyl groups at the 4th position on the chromanone core. The compound is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-4,4-dimethylchroman-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the chromanone core. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Industrial production may also involve the use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-4,4-dimethylchroman-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 6,7-dihydroxy-4,4-dimethylquinone.

    Reduction: Formation of 6,7-dihydroxy-4,4-dimethylchromanol.

    Substitution: Formation of various substituted chromanones depending on the substituent used.

Scientific Research Applications

6,7-Dihydroxy-4,4-dimethylchroman-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, fluorescent probes, and other materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-4,4-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to scavenge free radicals and inhibit oxidative stress is a key aspect of its biological activity.

Comparison with Similar Compounds

6,7-Dihydroxy-4,4-dimethylchroman-2-one can be compared with other similar compounds such as:

    6,7-Dihydroxy-4-methylcoumarin: Similar structure but with a coumarin core instead of a chromanone core.

    6,7-Dihydroxy-4,4-dimethylcoumarin: Similar structure but with a coumarin core and different substitution pattern.

    6,7-Dihydroxy-4-methylchromanone: Similar structure but with a single methyl group at the 4th position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one

InChI

InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3

InChI Key

LPJRRURANDDMME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C

Origin of Product

United States

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